![molecular formula C23H29N3O2 B2839398 2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 922114-92-9](/img/structure/B2839398.png)
2-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
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Overview
Description
Indole derivatives are bioactive aromatic compounds that have found applications in various fields . They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Molecular Structure Analysis
Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature . Specific molecular structure analysis for your compound was not found in the available resources.Chemical Reactions Analysis
Indole undergoes electrophilic substitution readily due to excessive π-electrons delocalization . Specific chemical reactions involving your compound were not found in the available resources.Physical And Chemical Properties Analysis
Indole compounds are physically crystalline and colorless in nature with specific odors . Specific physical and chemical properties for your compound were not found in the available resources.Scientific Research Applications
Corrosion Inhibition
A study by Aouine et al. (2011) described the synthesis of similar compounds, such as N -((tetrazol-5-yl)methyl)benzamide, which have shown inhibiting activity of corrosion for mild steel in acidic media.
Antimicrobial Agents
A paper by Sahin et al. (2012) discusses the design and synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety, similar to the structure , which were found to possess good or moderate antimicrobial activity.
Synthesis and Characterization
The synthesis and characterization of similar compounds, including those with a morpholine moiety, were detailed in a study by Bhat et al. (2018). These compounds were synthesized through a one-pot method and were characterized using various techniques.
Radiolabelling for Imaging
Tsopelas (1999) described the synthesis and radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide, an analogue of the antidepressant moclobemide, using Na 123 I and Na 125 I for potential imaging applications.
Anti-Fatigue Effects
A study by Wu et al. (2014) synthesized a series of benzamide derivatives with potential applications in identifying binding sites for modulators of specific receptors. These compounds were also evaluated for their anti-fatigue effects.
Gastroprokinetic Activity
Research by Kato et al. (1995) synthesized derivatives of benzamide, including those with a morpholine moiety, and evaluated their gastroprokinetic activity, finding some to be potent agents.
Mechanism of Action
Target of Action
The primary target of this compound is the ubiquitously expressed E3 ligase protein cereblon (CRBN) . CRBN is a key component of the E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell, thereby regulating a variety of cellular processes.
Mode of Action
The compound binds to CRBN and alters the substrate specificity of the CRBN E3 ubiquitin ligase complex . This alteration in substrate specificity leads to the breakdown of intrinsic downstream proteins .
Result of Action
The result of the compound’s action is the breakdown of specific intrinsic downstream proteins . This can lead to the disruption of various cellular processes, potentially making the compound useful for the treatment of certain diseases, such as cancer .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors like storage conditions.
properties
IUPAC Name |
2-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17-5-3-4-6-20(17)23(27)24-16-22(26-11-13-28-14-12-26)18-7-8-21-19(15-18)9-10-25(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKAMJCBJXAZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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